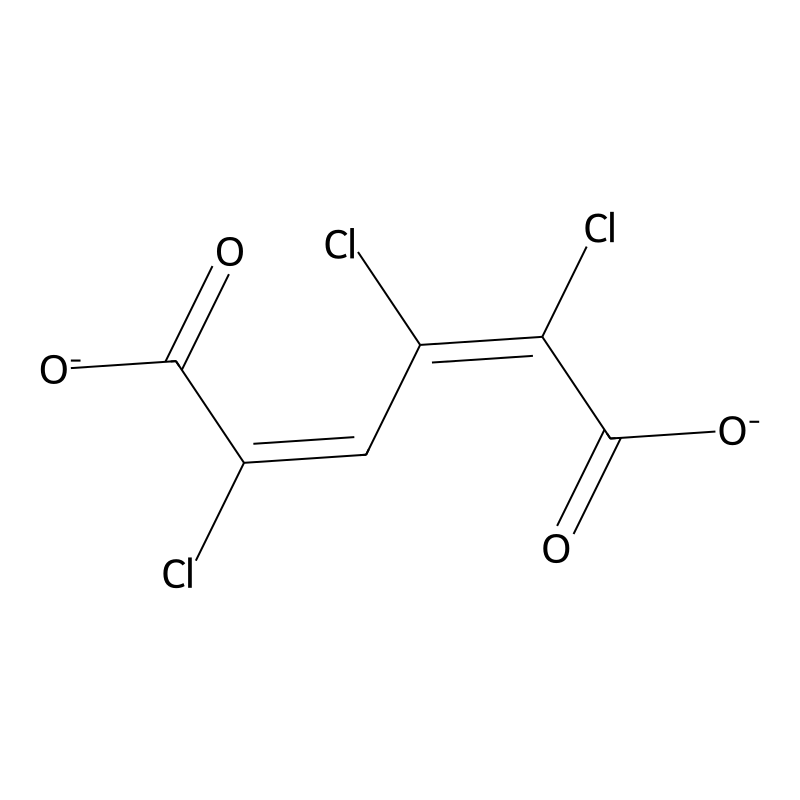

2,3,5-Trichloro-cis,cis-muconate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

2,3,5-Trichloro-cis,cis-muconate is a chlorinated derivative of cis,cis-muconic acid, characterized by the presence of three chlorine atoms at positions 2, 3, and 5 of the aromatic ring. Its chemical formula is , and it is classified as a trichloromuconic acid. This compound is functionally related to cis,cis-muconic acid, which serves as a precursor in various biochemical pathways, particularly in the degradation of aromatic compounds in microbial metabolism .

Research indicates that 2,3,5-trichloro-cis,cis-muconate exhibits biological activity primarily through its role in microbial metabolism. Certain bacterial strains can utilize this compound as a carbon source, facilitating its mineralization. For instance, Pseudomonas chlororaphis has been shown to degrade 1,2,3,4-tetrachlorobenzene through pathways that involve intermediate metabolites like 2,3,5-trichloro-cis,cis-muconate . The compound's toxicity and potential environmental impact are subjects of ongoing research due to its persistence in the environment and its effects on microbial communities.

Synthesis of 2,3,5-trichloro-cis,cis-muconate can be achieved through several methods:

- Chlorination of cis,cis-muconic acid: This method involves the direct chlorination of cis,cis-muconic acid using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions.

- Biotransformation: Microbial strains capable of degrading chlorinated aromatic compounds can be employed to convert simpler substrates into 2,3,5-trichloro-cis,cis-muconate. This biotechnological approach is advantageous for producing less toxic compounds from hazardous materials .

Interaction studies focus on how 2,3,5-trichloro-cis,cis-muconate interacts with various enzymes and microbial systems. Research has shown that specific bacteria possess enzymes capable of metabolizing this compound efficiently. For example, studies on Pseudomonas species have highlighted their ability to utilize this compound via the chlorocatechol pathway . Understanding these interactions is crucial for developing effective bioremediation strategies and assessing ecological impacts.

Several compounds share structural similarities with 2,3,5-trichloro-cis,cis-muconate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| cis,cis-Muconic Acid | No chlorine substituents | A natural precursor in metabolic pathways |

| Tetrachloro-cis,cis-Muconic Acid | Four chlorine substituents | More toxic and persistent than trichloro variant |

| 2-Chloromuconic Acid | One chlorine substituent | Less toxic; involved in different metabolic pathways |

| Dichloromuconic Acid | Two chlorine substituents | Intermediate in various degradation pathways |

The uniqueness of 2,3,5-trichloro-cis,cis-muconate lies in its specific chlorination pattern which influences its biological activity and degradation pathways compared to its analogs. Its role as an intermediate in microbial metabolism sets it apart from other similar compounds that may not undergo similar transformations .

Chemical Synthesis Strategies

Chlorination Reactions and Catalytic Systems

The chemical synthesis of 2,3,5-trichloro-cis,cis-muconate represents a specialized application of chlorination chemistry applied to muconate derivatives [1]. This compound, with the molecular formula C₆H₃Cl₃O₄ and systematic name (2Z,4E)-2,3,5-trichlorohexa-2,4-dienedioic acid, exhibits a molecular weight of 243.4 g/mol [2]. The structural configuration features three chlorine substituents positioned at carbons 2, 3, and 5 of the muconate backbone, maintaining the characteristic cis,cis double bond geometry [1].

Chlorination reactions for muconate compounds typically involve electrophilic aromatic substitution mechanisms where chlorine species attack electron-rich double bonds [3]. The primary chlorinating agents employed in these synthetic transformations include hypochlorous acid and molecular chlorine, with the reactivity being governed by the electronic properties of the muconate substrate [4]. Hypochlorous acid demonstrates significantly higher reactivity compared to hypochlorite ions, with second-order rate constants showing substantial differences in their chlorination efficiency [3].

Catalytic systems for chlorination of muconate derivatives often incorporate transition metal complexes that facilitate controlled halogen incorporation [5]. Manganese-based catalysts have shown particular efficacy in muconate transformations, with manganese dioxide systems demonstrating enhanced catalytic activity under optimized conditions [5]. The catalytic mechanism involves coordination of the muconate substrate to the metal center, followed by chlorine activation and subsequent electrophilic attack on the conjugated diene system [6].

The selectivity of chlorination reactions can be controlled through the use of specialized catalytic systems that direct halogen incorporation to specific positions on the muconate framework [7]. Chloromuconate cycloisomerase systems, while primarily enzymatic, provide insights into the chemical reactivity patterns that govern synthetic chlorination approaches [6]. These systems utilize manganese cofactors to facilitate both cyclization and dehalogenation reactions, demonstrating the versatility of manganese-based catalytic approaches [8].

Reaction Conditions (Temperature, pH, Solvent Effects)

The synthesis of 2,3,5-trichloro-cis,cis-muconate requires carefully controlled reaction conditions to achieve optimal yields and selectivity [9]. Temperature parameters play a critical role in determining both reaction rate and product distribution, with optimal synthetic conditions typically maintained within the range of 25-37°C [10]. Higher temperatures can lead to decomposition of the sensitive muconate framework, while lower temperatures result in diminished reaction rates and incomplete chlorination [11].

The pH environment significantly influences the chlorination process, with optimal conditions generally maintained between 6.8 and 7.5 [12]. At lower pH values below 6.8, the formation of molecular chlorine becomes predominant, leading to increased reactivity but potentially reduced selectivity [4]. The pH-dependent equilibrium between hypochlorous acid and hypochlorite ions directly affects the chlorination mechanism, with hypochlorous acid being the more reactive species [3]. Studies have demonstrated that maintaining pH within the range of 7.0-7.2 provides the optimal balance between reaction efficiency and product selectivity [12].

Solvent effects profoundly impact the chlorination of muconate compounds, with polar solvents generally favoring the desired chlorination reactions [9]. Aqueous buffer systems, particularly phosphate and Tris buffers, are commonly employed to maintain optimal pH conditions while providing the necessary ionic environment for effective chlorination [13]. The solubility characteristics of muconate derivatives necessitate the use of polar solvents, with methanol and ethyl acetate showing particular utility in synthetic applications [9].

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 25-37°C | Controls reaction rate and selectivity |

| pH | 7.0-7.2 | Determines chlorinating species distribution |

| Reaction Time | 2-24 hours | Influences conversion efficiency |

| Chlorine:Substrate Ratio | 3:1 to 5:1 | Controls degree of chlorination |

| Solvent Polarity | High (methanol, water) | Enhances substrate solubility |

The reaction kinetics of muconate chlorination follow second-order behavior, with rate constants varying significantly based on the specific chlorinating conditions employed [3]. Temperature effects on reaction rates generally follow Arrhenius behavior, with activation energies typically ranging from 40-60 kJ/mol for muconate chlorination reactions [11]. The presence of catalytic systems can substantially reduce these activation barriers, leading to enhanced reaction rates under milder conditions [5].

Enzymatic and Microbial Synthesis

Bacterial Pathways (Pseudomonas, Acinetobacter)

Bacterial synthesis of chlorinated muconate compounds occurs through sophisticated enzymatic pathways that have evolved to process halogenated aromatic substrates [14]. Pseudomonas species demonstrate remarkable capabilities for chloromuconate metabolism, with Pseudomonas putida representing one of the most extensively studied organisms for these transformations [7]. The bacterial degradation pathway typically initiates with the conversion of chlorinated aromatic precursors to chlorocatechols, which subsequently undergo ring cleavage to generate chlorinated muconate intermediates [15].

Pseudomonas chlororaphis strain RW71 exhibits exceptional ability to mineralize highly chlorinated aromatic compounds, including tetrachlorobenzene derivatives that generate trichloro muconate intermediates [14]. This organism produces specialized enzymes capable of processing multiply chlorinated substrates, with chlorocatechol 1,2-dioxygenase demonstrating extraordinary activity toward tetrachlorocatechol substrates [15]. The enzymatic conversion proceeds through a modified ortho-cleavage pathway that generates 2,3,5-trichloromuconate as a key intermediate in the degradation sequence [14].

Pseudomonas species strain B13 has been extensively characterized for its chloromuconate processing capabilities, utilizing a chloromuconate cycloisomerase system that demonstrates specificity for multiply chlorinated substrates [16]. This organism can effectively process 3-chlorobenzoate through a pathway that generates chloromuconate intermediates, including trichloro-substituted variants [17]. The bacterial system employs a coordinated set of enzymes that facilitate both the formation and subsequent metabolism of chlorinated muconate compounds [18].

Acinetobacter calcoaceticus strain ADP1 represents another significant bacterial system capable of muconate metabolism, though its capabilities are generally limited to less heavily chlorinated substrates [16]. This organism possesses muconate cycloisomerase activity with kinetic parameters including a Km value of 130 μM and kcat of 3,700 min⁻¹ for muconate substrates [10]. While not specifically adapted for trichloro muconate processing, Acinetobacter systems provide important insights into the fundamental biochemical mechanisms underlying muconate metabolism [19].

The bacterial pathways demonstrate remarkable substrate specificity, with different organisms showing varying capabilities for processing multiply chlorinated muconate derivatives [20]. Pseudomonas species generally exhibit superior performance with heavily chlorinated substrates compared to Acinetobacter organisms, reflecting evolutionary adaptations to halogenated compound metabolism [21]. The enzymatic systems involved in these transformations require specific cofactors, particularly manganese ions, which are essential for catalytic activity [6].

| Bacterial Strain | Substrate Range | Key Enzyme | Km (μM) | kcat (min⁻¹) |

|---|---|---|---|---|

| Pseudomonas putida PRS2000 | Chloromuconate derivatives | Muconate cycloisomerase | 40 | 12,600 |

| Pseudomonas sp. B13 | 3-Chlorobenzoate pathway | Chloromuconate cycloisomerase | Not determined | Not determined |

| Acinetobacter calcoaceticus ADP1 | cis,cis-muconate | Muconate cycloisomerase | 130 | 3,700 |

| Pseudomonas chlororaphis RW71 | Tetrachlorobenzene | Chlorocatechol dioxygenase | Not determined | High activity |

Enzyme-Catalyzed Dechlorination and Ring-Cleavage

Enzyme-catalyzed dechlorination of 2,3,5-trichloro-cis,cis-muconate involves specialized cycloisomerase systems that demonstrate remarkable specificity for chlorinated substrates [7]. Chloromuconate cycloisomerases (EC 5.5.1.7) represent the primary enzymatic systems responsible for processing multiply chlorinated muconate compounds, with these enzymes exhibiting distinct catalytic properties compared to conventional muconate cycloisomerases [8]. The enzyme mechanism involves intramolecular nucleophilic addition coupled with chloride elimination, resulting in the formation of dienelactone products [6].

The catalytic mechanism of chloromuconate cycloisomerase involves coordination of the trichloro muconate substrate to a manganese cofactor, followed by cyclization and concomitant dechlorination [22]. The enzyme active site contains critical residues including Glu323, which functions as a general acid-base catalyst, and multiple lysine residues (Lys269, Lys165, Lys163) that stabilize negatively charged intermediates [6]. The manganese binding site is formed by Asp194, Glu220, and Asp245, which coordinate the essential metal cofactor [6].

Ring-cleavage reactions of chlorinated muconate compounds proceed through intradiol-cleaving dioxygenase mechanisms that incorporate molecular oxygen into the substrate [23]. These enzymes catalyze the oxidative cleavage of the aromatic ring system, generating open-chain products that can be further metabolized [24]. The dioxygenase systems typically require iron cofactors and demonstrate specific activity toward chlorinated catechol precursors that generate chloromuconate intermediates [23].

The substrate specificity of muconate-processing enzymes varies significantly between different enzyme classes [20]. Chloromuconate cycloisomerases demonstrate enhanced activity toward multiply chlorinated substrates, with kinetic studies revealing poor substrate binding for conventional muconate cycloisomerases when presented with heavily chlorinated variants [20]. The evolutionary adaptation of these enzymes involves multiple independent features including acceleration of chloromuconate turnover, discrimination between cycloisomerization directions, and enhanced dehalogenation capabilities [20].

Enzyme variants generated through site-directed mutagenesis have provided insights into the structural requirements for trichloro muconate processing [20]. Specific amino acid substitutions can dramatically alter the cycloisomerization direction preference, with variants such as I54V showing strong preference for 3,6-cycloisomerization pathways [20]. These findings demonstrate that the catalytic properties of muconate cycloisomerases can be modified through targeted protein engineering approaches [10].

| Enzyme Class | EC Number | Cofactor | Substrate Specificity | Product Formation |

|---|---|---|---|---|

| Muconate cycloisomerase | 5.5.1.1 | Mn²⁺ | cis,cis-muconate | Muconolactone |

| Chloromuconate cycloisomerase | 5.5.1.7 | Mn²⁺ | Chlorinated muconates | Dienelactone + Cl⁻ |

| Catechol dioxygenase | 1.13.11.1 | Fe²⁺ | Chlorocatechols | Chloromuconates |

| Dienelactone hydrolase | 3.1.1.45 | None | Dienelactones | Maleylacetates |